
Ertugliflozin L-pyroglutamic acid
Vue d'ensemble
Description
Ertugliflozin L-pyroglutamic acid is a selective and orally active inhibitor of the sodium-dependent glucose cotransporter 2 (SGLT2). It is used primarily for the treatment of type 2 diabetes mellitus. This compound is known for its high potency, with an IC50 of 0.877 nM for h-SGLT2 . This compound is marketed under the brand name Steglatro and is also available in combination with other antidiabetic agents such as metformin and sitagliptin .
Méthodes De Préparation
The preparation of Ertugliflozin L-pyroglutamic acid involves the synthesis of ertugliflozin followed by its conversion to the L-pyroglutamic acid co-crystal. The synthetic route typically involves the use of solvents such as alcohol or aqueous alcohol, and the process may include the use of excess L-pyroglutamic acid . An efficient process for the preparation of this compound has been developed, which is environmentally friendly and involves the preparation of substantially pure intermediates .
Analyse Des Réactions Chimiques
Table 1: Key Synthetic Steps and Conditions
Step | Reactants/Conditions | Purpose | Yield/Purity |
---|---|---|---|
1 | Compound IX + NaOMe/MeOH | Deprotection | >95% purity |
2 | Intermediate X + AcOH | Impurity removal | 98.5% purity |
3 | Ertugliflozin + L-PGA/IPA | Cocrystallization | 99.2% purity |
Degradation Pathways Under Stress Conditions
Ertugliflozin L-pyroglutamic acid undergoes degradation under acidic and oxidative conditions, as identified via forced degradation studies :
Acid Hydrolysis
- Conditions : 1 N HCl, 60°C, 48 hours.
- Products :
Oxidative Degradation
- Conditions : 30% H₂O₂, room temperature, 48 hours.
- Product : DP-5 : Oxidation of the hydroxymethyl group to a carbonyl .
Table 2: Degradation Products and Structural Changes
Thermal and Photolytic Stability
- Thermal Stability : No degradation observed at 105°C for 48 hours.
- Photolytic Stability : Stable under UV/visible light exposure (ICH Q1B guidelines) .
pH-Dependent Stability
- Neutral/Alkaline : Stable in water and 1 N NaOH.
- Acidic : Degrades significantly (15–20% in 1 N HCl) .
Comparative Analysis of Synthetic Methods
The traditional 12-step process (OPRD, 2014) involves acetyl protection/deprotection and yields <90% purity due to residual solvents. In contrast, the improved method reduces steps to 3–4 and achieves >99% purity by avoiding O-substituted impurities .
Structural Characterization
Applications De Recherche Scientifique
Pharmacological Mechanism
Ertugliflozin functions by inhibiting the SGLT2 protein in the kidneys, which is responsible for reabsorbing glucose from urine back into the bloodstream. By blocking this transporter, ertugliflozin promotes increased urinary glucose excretion, leading to lower blood glucose levels. This mechanism not only aids in glycemic control but also contributes to weight loss and reduced blood pressure in patients with type 2 diabetes .
Glycemic Control
Ertugliflozin is indicated for use as an adjunct to diet and exercise in adults with insufficiently controlled type 2 diabetes. Clinical trials have demonstrated its efficacy in reducing hemoglobin A1c (HbA1c) levels significantly compared to placebo. For instance, in a study involving over 4,800 patients, ertugliflozin administration resulted in reductions of HbA1c by approximately 0.99% and 1.16% for the 5 mg and 15 mg doses, respectively .
Weight Management
In addition to glycemic control, ertugliflozin has been associated with weight loss. In clinical trials, participants receiving ertugliflozin experienced a mean weight reduction of approximately 1.76 kg to 2.16 kg over six months . This effect is particularly beneficial for patients with type 2 diabetes who are often overweight or obese.
Cardiovascular Benefits
Recent studies have suggested that ertugliflozin may offer cardiovascular protection. A systematic review highlighted its potential to reduce the risk of heart failure among patients with type 2 diabetes . The VERTIS MONO trial found that ertugliflozin demonstrated non-inferiority compared to placebo regarding cardiovascular events, indicating its safety profile in this regard .
Summary of Clinical Trials
The efficacy and safety of ertugliflozin have been evaluated through various phase III clinical trials, including:
Study Name | Population Size | Treatment Duration | Key Findings |
---|---|---|---|
VERTIS MONO | ~4,800 | 26 weeks | Significant HbA1c reduction; improved weight loss |
VERTIS MET | ~13,000 | 52 weeks | Enhanced glycemic control; favorable safety profile |
VERTIS CV | ~10,000 | Ongoing | Evaluating cardiovascular outcomes |
These studies collectively support the use of ertugliflozin as a reliable option for managing type 2 diabetes while addressing associated comorbidities.
Safety Profile
Ertugliflozin is generally well-tolerated; however, it can lead to side effects such as urinary tract infections and genital fungal infections due to increased glucose levels in urine . The incidence of hypoglycemia is relatively low when used as monotherapy but increases when combined with other antidiabetic medications like metformin .
Mécanisme D'action
Ertugliflozin L-pyroglutamic acid works by inhibiting the sodium-dependent glucose cotransporter 2 (SGLT2), which is responsible for the reabsorption of glucose in the kidneys. By blocking this transporter, the compound increases urinary glucose excretion and reduces filtered glucose renal reabsorption . This mechanism of action leads to improved glycemic control in patients with type 2 diabetes . Additionally, the compound induces osmotic diuresis, which can lead to a mild reduction in blood pressure .
Comparaison Avec Des Composés Similaires
Similar compounds in this class include dapagliflozin, canagliflozin, and empagliflozin . Compared to these compounds, Ertugliflozin L-pyroglutamic acid has a high potency and a favorable pharmacokinetic profile, with an absolute bioavailability of approximately 100% under fasted conditions . Additionally, it has been shown to be effective in combination with other antidiabetic agents such as metformin and sitagliptin .
Activité Biologique
Ertugliflozin L-pyroglutamic acid is a novel compound primarily recognized for its role as a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). This compound has gained significant attention in the management of type 2 diabetes mellitus (T2DM) due to its ability to enhance glycemic control and promote weight loss. This article delves into the biological activity of ertugliflozin, presenting detailed research findings, clinical data, and case studies.
Ertugliflozin operates by inhibiting SGLT2, which is responsible for the reabsorption of glucose in the kidneys. By blocking this transporter, ertugliflozin increases urinary glucose excretion and lowers blood glucose levels. The primary actions can be summarized as follows:
- Inhibition of Glucose Reabsorption : Ertugliflozin selectively inhibits SGLT2 over SGLT1 with a selectivity ratio exceeding 2000-fold, making it one of the most selective SGLT2 inhibitors available .
- Increased Urinary Glucose Excretion (UGE) : Clinical studies have shown that ertugliflozin significantly increases UGE, with dose-dependent effects observed in both healthy subjects and T2DM patients .
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic profile of ertugliflozin indicates rapid absorption with peak plasma concentrations reached within 1-2 hours post-dose. The mean terminal half-life is approximately 11 hours, allowing for once-daily dosing .
Key Pharmacodynamic Effects
- Urinary Glucose Excretion : Dose-response studies demonstrate that doses of 5 mg and 15 mg achieve approximately 87% and 96% maximal inhibition of glucose reabsorption, respectively .
- Glycemic Control : In clinical trials, ertugliflozin has shown significant reductions in HbA1c levels compared to placebo. For instance, reductions of -0.99% and -1.16% were observed in patients receiving 5 mg and 15 mg doses after 26 weeks .
Clinical Efficacy
Ertugliflozin's efficacy has been evaluated in several clinical trials, notably the VERTIS MONO trial. Key findings include:
Efficacy Parameter | Ertugliflozin 5 mg | Ertugliflozin 15 mg | Placebo |
---|---|---|---|
HbA1c Reduction | -0.99% | -1.16% | -0.01% |
Fasting Plasma Glucose Reduction | -34 mg/dL | -44 mg/dL | +0.5 mg/dL |
Weight Change | -1.76 kg | -2.16 kg | +0.3 kg |
The results indicate that both doses of ertugliflozin significantly improved glycemic control compared to placebo, with a higher proportion of patients achieving HbA1c levels below 7% .
Safety Profile
The safety profile of ertugliflozin has been assessed across multiple studies. Common adverse effects include:
- Genital Mycotic Infections : Reported incidence was low but higher than placebo groups.
- Urinary Tract Infections : A slightly elevated risk was noted in patients treated with ertugliflozin compared to placebo.
- Discontinuation Rates : Discontinuation due to adverse events was reported at rates similar to placebo .
Case Studies
In a retrospective analysis involving patients with poorly controlled T2DM:
- Patients treated with ertugliflozin experienced significant improvements in glycemic control over a six-month period.
- Notably, individuals with higher baseline HbA1c levels (>8%) showed greater reductions compared to those starting at lower levels.
Propriétés
IUPAC Name |
(1S,2S,3S,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol;(2S)-5-oxopyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClO7.C5H7NO3/c1-2-28-16-6-3-13(4-7-16)9-14-10-15(5-8-17(14)23)22-20(27)18(25)19(26)21(11-24,30-22)12-29-22;7-4-2-1-3(6-4)5(8)9/h3-8,10,18-20,24-27H,2,9,11-12H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t18-,19-,20+,21-,22-;3-/m00/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIUPZFKHZTLSH-LXYIGGQGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)Cl.C1CC(=O)NC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@@]34[C@@H]([C@H]([C@@H]([C@@](O3)(CO4)CO)O)O)O)Cl.C1CC(=O)N[C@@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32ClNO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1210344-83-4 | |
Record name | Ertugliflozin pidolate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1210344834 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ertugliflozin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ertugliflozin pidolate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MLU731K321 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does Ertugliflozin L-pyroglutamic acid exert its therapeutic effect in diabetes?
A1: this compound is a selective inhibitor of sodium-glucose cotransporter 2 (SGLT2). [] SGLT2 is primarily located in the kidneys, where it plays a crucial role in reabsorbing glucose from the filtrate back into the bloodstream. By inhibiting SGLT2, this compound reduces glucose reabsorption in the kidneys, leading to increased urinary glucose excretion and lowering blood glucose levels in individuals with type 2 diabetes.
Q2: How does a standardized Public Assessment Report (PAR) contribute to better understanding of regulatory decisions regarding medications like this compound?
A3: A standardized PAR, utilizing tools like the Universal Methodology for Benefit-Risk Assessment (UMBRA) Benefit-Risk Template, can significantly improve transparency in regulatory decision-making. [] By including essential elements like regulatory history, a detailed effects table, and a clear record of strengths and uncertainties associated with each benefit and risk, stakeholders gain a more comprehensive understanding of the rationale behind regulatory approvals. [] This transparency is crucial for building trust and confidence in the regulatory process, especially for medications like this compound used in chronic conditions like type 2 diabetes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.